9-(4-methylphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one
Description
9-(4-Methylphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is a tricyclic heterocyclic compound comprising a fused triazole and quinazolinone scaffold. This compound is synthesized via multicomponent reactions (MCRs) involving aldehydes, 1,3-diketones, and heterocyclic amines under catalytic conditions . Its structural rigidity and substituent versatility make it a focus in medicinal chemistry, particularly for targeting G-protein-coupled receptors (GPCRs) like RXFP4 .
Properties
Molecular Formula |
C16H16N4O |
|---|---|
Molecular Weight |
280.32 g/mol |
IUPAC Name |
9-(4-methylphenyl)-5,6,7,9-tetrahydro-4H-[1,2,4]triazolo[5,1-b]quinazolin-8-one |
InChI |
InChI=1S/C16H16N4O/c1-10-5-7-11(8-6-10)15-14-12(3-2-4-13(14)21)19-16-17-9-18-20(15)16/h5-9,15H,2-4H2,1H3,(H,17,18,19) |
InChI Key |
UYTSSDZHKRVIIQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2C3=C(CCCC3=O)NC4=NC=NN24 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(4-methylphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-methylphenylhydrazine with a suitable quinazoline derivative in the presence of a cyclizing agent. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
9-(4-methylphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of quinazoline derivatives with oxidized functional groups.
Reduction: Formation of reduced triazoloquinazoline derivatives.
Substitution: Formation of substituted triazoloquinazoline derivatives with various functional groups.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. It has been shown to inhibit the proliferation of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. For instance:
- Case Study: A study demonstrated that the compound induced apoptosis in human breast cancer cells (MCF-7) by activating caspase pathways and modulating Bcl-2 family proteins .
Antimicrobial Properties
The compound exhibits antimicrobial activity against a range of pathogens. Its effectiveness against both gram-positive and gram-negative bacteria has been documented.
- Case Study: Research indicated that the compound displayed significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations comparable to standard antibiotics .
Anti-inflammatory Effects
Inflammation-related diseases are another area where this compound shows promise. Studies suggest it can reduce pro-inflammatory cytokines and inhibit inflammatory pathways.
- Case Study: In vitro experiments revealed that treatment with the compound significantly decreased levels of TNF-alpha and IL-6 in macrophage cultures stimulated with lipopolysaccharides .
Synthesis and Derivatives
The synthesis of this compound involves multi-step organic reactions that allow for modifications leading to derivatives with enhanced potency or selectivity.
Mechanism of Action
The mechanism of action of 9-(4-methylphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of signaling pathways, resulting in various biological effects .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound belongs to a family of triazolo-/tetrazolo-quinazolinones with variations in aryl substituents and heterocyclic cores. Key analogues include:
Key Observations :
- Electron-Withdrawing Groups (e.g., Cl) : Increase electrophilic reactivity but reduce solubility .
- Bulky Substituents (e.g., 6,6-dimethyl) : Improve metabolic stability by shielding the core from enzymatic degradation .
Pharmacological Profiles
- RXFP4 Agonists: Compound 7a (triazoloquinazolinone with 2-Cl and 4-OH-phenyl) exhibits selective RXFP4 binding (EC50 = 0.5 µM) via cAMP inhibition and ERK1/2 phosphorylation .
- Antimicrobial Activity: Benzimidazoloquinazolinones (e.g., 12b in ) show moderate activity against S.
Physicochemical Properties
- logP Trends: Diethylamino-substituted derivatives (logP 3.57) are more lipophilic than methoxy analogues (logP ~3.4), impacting blood-brain barrier permeability .
- Hydrogen Bonding : Methoxy and hydroxyl groups increase polar surface area (PSA), enhancing solubility but reducing membrane permeability .
Biological Activity
The compound 9-(4-methylphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is a member of the quinazolinone family, which has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.
Synthesis
The synthesis of this compound typically involves multi-step reactions that incorporate various reagents and conditions to achieve the desired structure. For instance, a common synthetic route may include the use of triazole derivatives and quinazolinones through cyclization reactions.
Example Synthetic Pathway
- Starting Materials : 4-methylphenyl hydrazine and appropriate carbonyl compounds.
- Reagents : Acid catalysts (e.g., p-toluenesulfonic acid).
- Conditions : Solvent-free conditions at elevated temperatures.
- Characterization : The final product is characterized using techniques such as NMR spectroscopy and mass spectrometry to confirm its structure.
Biological Activity
Research has indicated that This compound exhibits a range of biological activities:
Antimicrobial Activity
Studies have shown that quinazolinone derivatives possess significant antibacterial and antifungal properties. For example:
- Minimum Inhibitory Concentration (MIC) values for some derivatives have been reported as low as 6.25 µg/mL against Mycobacterium tuberculosis .
- The compound has also demonstrated effectiveness against various strains of bacteria including Staphylococcus aureus and Streptococcus pyogenes.
Antiviral Properties
Recent investigations suggest that certain quinazolinones have antiviral activity against SARS-CoV-2. This highlights the potential for developing antiviral therapies based on this compound's structure .
Anticancer Activity
The compound has been evaluated for its anticancer properties in vitro. It has shown cytotoxic effects against several cancer cell lines:
- The mechanism of action appears to involve the induction of apoptosis in cancer cells.
- Molecular docking studies indicate strong binding affinity to key proteins involved in cancer cell proliferation .
Case Studies
Several case studies have documented the biological effects of this compound:
- In Vitro Studies : A study found that treatment with the compound led to a significant reduction in cell viability in breast cancer cell lines compared to controls .
- Animal Models : In vivo studies using murine models have demonstrated that administration of the compound resulted in tumor size reduction without significant toxicity .
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
